4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid
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Overview
Description
4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid is a complex organic compound that features a thiazolidinone core, a benzoic acid moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a suitable amine with a carbonyl compound and a thiol to form the thiazolidinone ring.
Introduction of the Ethoxycarbonylphenyl Group: This is achieved through a condensation reaction with an ethoxycarbonyl-substituted benzaldehyde.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the intermediate with a benzoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the methoxyphenoxy group.
Reduction: Reduction reactions can target the imino group and the carbonyl functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Products may include sulfoxides, sulfones, and carboxylic acids.
Reduction: Products may include amines and alcohols.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for studying thiazolidinone chemistry and its derivatives.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s pharmacological properties are of interest. It may be investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-[(E)-[2-(4-carboxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid
- 4-[[4-[(E)-[2-(4-methoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid
Uniqueness
The uniqueness of 4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid lies in its specific combination of functional groups and structural features. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C29H26N2O7S |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C29H26N2O7S/c1-4-37-28(35)21-10-12-22(13-11-21)30-29-31(2)26(32)25(39-29)16-19-7-14-23(24(15-19)36-3)38-17-18-5-8-20(9-6-18)27(33)34/h5-16H,4,17H2,1-3H3,(H,33,34)/b25-16+,30-29? |
InChI Key |
MEYCXOYFLJPZOT-PHTINXOHSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)S2)C |
Origin of Product |
United States |
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